molecular formula C14H16N2O B14065726 (R)-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

(R)-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B14065726
M. Wt: 228.29 g/mol
InChI Key: JJXUAGVCXJTZJU-CYBMUJFWSA-N
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Description

®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique structure combining an imidazo[1,2-a]pyridine core with a benzyloxy substituent. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the benzyloxy group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring. The benzyloxy group can then be introduced via nucleophilic substitution or other suitable reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(8R)-8-phenylmethoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H16N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-3,5-6,8,10,13H,4,7,9,11H2/t13-/m1/s1

InChI Key

JJXUAGVCXJTZJU-CYBMUJFWSA-N

Isomeric SMILES

C1C[C@H](C2=NC=CN2C1)OCC3=CC=CC=C3

Canonical SMILES

C1CC(C2=NC=CN2C1)OCC3=CC=CC=C3

Origin of Product

United States

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